The synthesis of BMS-347070 involves several steps that utilize various reagents and solvents. One common method includes the co-spray method, which allows for the formation of the compound through controlled reactions between specific precursors. The synthesis typically requires careful temperature control and purification steps to ensure the desired purity and yield of the final product. The process may also involve high-performance liquid chromatography (HPLC) techniques for analyzing the purity and concentration of BMS-347070 during synthesis .
BMS-347070 has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity. The molecular formula is C₁₈H₁₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural data reveal functional groups that are crucial for the compound's interaction with the COX-2 enzyme. The specific three-dimensional conformation of BMS-347070 is essential for its selectivity and potency as an inhibitor .
BMS-347070 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include esterification, amidation, and various substitution reactions that contribute to the formation of its active structure. These reactions are typically facilitated by specific catalysts or reagents that enhance the efficiency of the synthesis process. Additionally, in biological contexts, BMS-347070 may undergo metabolic transformations that affect its efficacy and safety profile .
The mechanism of action of BMS-347070 primarily involves its selective inhibition of COX-2. By binding to the active site of this enzyme, BMS-347070 prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces inflammation without significantly affecting COX-1, which is responsible for maintaining gastric mucosa integrity. The data suggest that this selectivity may lead to fewer gastrointestinal side effects compared to traditional NSAIDs .
BMS-347070 exhibits several notable physical and chemical properties:
BMS-347070 has been primarily investigated for its potential applications in treating inflammatory conditions such as arthritis, pain management, and other related disorders. Its selective inhibition profile makes it a candidate for developing therapies with reduced side effects compared to traditional NSAIDs. Research continues into optimizing its formulation for enhanced bioavailability and therapeutic efficacy .
BMS-347070 (CAS 197438-73-6) is a small-molecule compound with the systematic chemical name (3Z)-3-((4-bromophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone. Its molecular formula is C₁₈H₁₅BrO₄S, yielding a molecular weight of 407.28 g/mol [6] [8]. The compound features an E/Z-configured exocyclic double bond linking a dihydrofuranone ring to two aryl groups: a 4-bromophenyl moiety and a 4-methylsulfonylphenyl group [7] [8]. This architecture positions it within the class of cyclooxygenase-2 (COX-2) selective inhibitors, designed to target the inducible isoform of cyclooxygenase while minimizing interaction with the constitutive COX-1 enzyme [5] [9].
Table 1: Chemical and Physicochemical Properties of BMS-347070
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅BrO₄S |
Molecular Weight | 407.28 g/mol |
CAS Registry Number | 197438-73-6 |
IUPAC Name | (3Z)-3-((4-Bromophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone |
Key Structural Features | Diaryl-substituted dihydrofuranone with E/Z configuration |
Solubility Profile | Soluble in DMSO; insoluble in water [7] |
Pharmacologically, BMS-347070 binds reversibly to the COX-2 active site, inhibiting the conversion of arachidonic acid to pro-inflammatory prostaglandins. This selectivity arises from steric differences between COX-1 and COX-2 isoforms—the latter possesses a larger hydrophobic pocket that accommodates the compound's bulky sulfonylphenyl group [9]. Preclinical studies classified it as a potent and competitive COX-2 inhibitor with >100-fold selectivity over COX-1, aligning with the therapeutic rationale for reduced gastrointestinal toxicity compared to non-selective NSAIDs [9].
BMS-347070 emerged during the late 1990s–early 2000s as part of the pharmaceutical industry's intensive exploration of COX-2 inhibitors. Developed by Bristol-Myers Squibb (BMS), it advanced to Phase 3 clinical trials for osteoarthritis and pain management and Phase 2 trials for colorectal cancer [5]. Despite demonstrating efficacy in early studies, its development status is marked as "discontinued" in pipeline databases, though specific reasons for discontinuation are not detailed in the available sources [5].
The compound’s patent landscape reflects challenges in protecting innovations where formulation advancements are critical. While specific patents for BMS-347070 are not enumerated in the search results, its bioavailability enhancement technology (spray-dried nanocrystalline dispersion) was extensively characterized in peer-reviewed literature [3] [6]. This aligns with broader intellectual property trends where composition-of-matter patents likely covered the chemical entity initially, while formulation patents would protect the nanocrystalline delivery system. The legal landscape for such patents, particularly under Section 3(k) of the Indian Patent Act, emphasizes the necessity of demonstrating a "technical effect" beyond mere software algorithms or conventional processes [2]. For BMS-347070’s spray-dried dispersion, patentability would hinge on unexpected efficacy improvements—such as bioavailability comparable to solubilized formulations—achieved through engineered nanostructures [3] [6].
BMS-347070 faces significant biopharmaceutical challenges due to its extremely low aqueous solubility—a common limitation among COX-2 inhibitors that compromises oral absorption and therapeutic efficacy [3] [6]. Conventional approaches like amorphous solid dispersions risk instability due to recrystallization, prompting exploration of nanocrystalline systems. The solution employed a spray-dried nanocrystalline dispersion using Pluronic F127 (a poly(ethylene oxide)-poly(propylene oxide) triblock copolymer) as a stabilizer [3] [6].
Table 2: Bioavailability Enhancement Strategies for BMS-347070
Formulation Approach | Key Technology | Critical Findings |
---|---|---|
Nanocrystalline Dispersion | Spray-drying with Pluronic F127 | Drug crystallites ≤80 nm embedded in polymer matrix [3] |
Mechanism of Action | Size-restricted crystallization | PEO segments crystallize, creating nanodomains for drug nucleation [6] |
In Vivo Outcome | Bioavailability enhancement | Comparable exposure to solubilized formulations [3] |
The mechanistic basis for bioavailability enhancement involves:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7